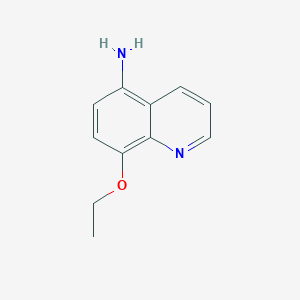

8-Ethoxyquinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-ethoxyquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUMUIICJTMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Ethoxyquinolin-5-amine: Properties, Synthesis, and Applications

Introduction and Overview

8-Ethoxyquinolin-5-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic drugs and natural alkaloids with a wide spectrum of biological activities.[1][2][3] Specifically, derivatives of 8-hydroxyquinoline and 8-aminoquinoline have garnered significant interest for their potent antimicrobial, anticancer, and neuroprotective properties, often attributed to their metal-chelating capabilities.[3][4]

This guide provides a comprehensive technical overview of this compound, a derivative where the foundational 8-hydroxyl group is etherified and an amino group is present at the 5-position. The ethoxy modification significantly alters the molecule's lipophilicity, metabolic profile, and hydrogen bonding capacity compared to its hydroxyl analog, while the 5-amino group serves as a critical synthetic handle for further molecular elaboration. This combination makes this compound a valuable building block for the development of novel therapeutic agents and functional materials.

This document details the compound's chemical and physical properties, outlines a robust synthetic pathway, explores its reactivity and derivatization potential, discusses its applications in drug discovery, and provides essential safety and handling information.

Chemical Identity and Physicochemical Properties

Correct identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Parameter | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 75793-53-2 | [5] |

| Molecular Formula | C₁₁H₁₂N₂O | [5] |

| Molecular Weight | 188.23 g/mol | [5] |

| Chemical Structure | N/A | |

| SMILES | CCOC1=C2C=CC=NC2=CC=C1N | N/A |

| InChIKey | Not readily available | N/A |

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds like 8-aminoquinoline and 5-aminoquinoline.[6][7] The presence of the quinoline core, a primary aromatic amine, and an ether functional group dictates its behavior.

| Property | Predicted/Expected Value | Scientific Rationale |

| Physical Form | Expected to be a crystalline solid at room temperature. | Similar to other substituted aminoquinolines like 5-aminoquinoline and 8-aminoquinoline.[6][7] |

| Melting Point | Data not available. Expected to be higher than room temperature. | Aromatic compounds with potential for hydrogen bonding and dipole-dipole interactions typically have moderate to high melting points. |

| Boiling Point | Data not available. Expected to be high (>300 °C) with potential decomposition. | High molecular weight and polar functional groups lead to strong intermolecular forces requiring high energy for vaporization. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF, chloroform). | The aromatic quinoline core and ethyl group impart lipophilic character. The amino group allows for limited aqueous solubility via hydrogen bonding, which would be enhanced under acidic conditions due to protonation. |

| pKa (Conjugate Acid) | ~4-5 | The basicity of the quinoline nitrogen (pKa ~4.9 for quinoline) and the aromatic amine are the primary determinants. The electron-donating ethoxy group may slightly increase the basicity compared to unsubstituted 5-aminoquinoline. |

| LogP (Octanol/Water) | ~2.0 - 2.5 (Predicted) | The ethoxy group increases lipophilicity compared to a hydroxyl group. The predicted XlogP for the isomer 5-ethoxyquinolin-8-amine is 2.1.[8] |

Synthesis and Purification

A reliable synthetic route is crucial for accessing sufficient quantities of this compound for research purposes. While a specific published procedure for this exact molecule is scarce, a logical and robust multi-step synthesis can be proposed based on established organochemical transformations of the quinoline scaffold.[9][10][11]

The proposed pathway begins with the commercially available 8-hydroxyquinoline and proceeds through etherification, nitration, and subsequent reduction.

Proposed Synthetic Workflow

The overall three-step synthesis is outlined below.

References

- 1. rroij.com [rroij.com]

- 2. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 75793-53-2 [m.chemicalbook.com]

- 6. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. 8-Ethoxy-5-nitroquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 8-Ethoxyquinolin-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 8-Ethoxyquinolin-5-amine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core chemical transformations, offering detailed, field-proven insights into the experimental methodologies. The causality behind experimental choices, self-validating protocols, and authoritative references are central pillars of this guide, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring an ethoxy group at the 8-position and an amine at the 5-position, imparts unique electronic and steric properties. These characteristics make it a sought-after intermediate for the synthesis of novel compounds with potential applications as antimalarial, anticancer, and anti-inflammatory agents. Understanding its synthesis is therefore of paramount importance for the advancement of these research areas.

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently achieved through a two-stage process commencing from the readily available 8-hydroxyquinoline. The overall strategy involves the introduction of a nitro group at the 5-position and an ethoxy group at the 8-position, followed by the reduction of the nitro group to the target amine. Two primary retrosynthetic pathways can be envisioned, differing in the sequence of the nitration and ethoxylation steps.

"this compound" -> "8-Ethoxy-5-nitroquinoline" [label="Reduction"]; "8-Ethoxy-5-nitroquinoline" -> "5-Nitro-8-hydroxyquinoline" [label="Ethoxylation (Route A)"]; "8-Ethoxy-5-nitroquinoline" -> "8-Ethoxyquinoline" [label="Nitration (Route B)"]; "5-Nitro-8-hydroxyquinoline" -> "8-Hydroxyquinoline" [label="Nitration"]; "8-Ethoxyquinoline" -> "8-Hydroxyquinoline" [label="Ethoxylation"]; }

Figure 1: Retrosynthetic analysis of this compound.This guide will detail both synthetic routes, providing a comparative analysis to aid in the selection of the most appropriate pathway based on available resources and desired outcomes.

Synthesis Pathway A: Nitration Followed by Ethoxylation

This pathway commences with the nitration of 8-hydroxyquinoline to yield 5-nitro-8-hydroxyquinoline, which is subsequently subjected to a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Nitration of 8-Hydroxyquinoline

The introduction of a nitro group at the 5-position of the 8-hydroxyquinoline ring is a critical step. The hydroxyl group at C-8 is an activating, ortho-, para-directing group, while the nitrogen in the quinoline ring is deactivating. Nitration typically occurs at positions 5 and 7. To achieve regioselective nitration at the 5-position, careful control of reaction conditions is necessary.

Reaction Scheme:

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, place 8-hydroxyquinoline.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for a specified period.

-

Pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 5-nitro-8-hydroxyquinoline.

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration at positions 5 and 7) and decomposition of the starting material.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Ice Quench: Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the product, which has low solubility in aqueous media.

Step 2: Ethoxylation of 5-Nitro-8-hydroxyquinoline (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide. In this step, the hydroxyl group of 5-nitro-8-hydroxyquinoline is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.[1][2][3]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 5-nitro-8-hydroxyquinoline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., sodium hydride, potassium carbonate) at room temperature.[4]

-

Stir the mixture until the deprotonation is complete (cessation of gas evolution if NaH is used).

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (typically 50-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Base: A base is required to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion. The choice of base depends on the desired reactivity and reaction conditions.

-

Polar Aprotic Solvent: Solvents like DMF and acetonitrile are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[4]

-

Ethylating Agent: Ethyl iodide is often preferred over ethyl bromide due to the better leaving group ability of iodide, leading to faster reaction rates.

Synthesis Pathway B: Ethoxylation Followed by Nitration

This alternative route involves the initial protection of the hydroxyl group as an ether, followed by the nitration of the resulting 8-ethoxyquinoline.

Step 1: Ethoxylation of 8-Hydroxyquinoline

The Williamson ether synthesis is employed here as well, but on the 8-hydroxyquinoline starting material.

Reaction Scheme:

The experimental protocol is analogous to that described in section 3.2, with 8-hydroxyquinoline as the starting material instead of 5-nitro-8-hydroxyquinoline.

Step 2: Nitration of 8-Ethoxyquinoline

Nitration of 8-ethoxyquinoline will also yield a mixture of 5- and 7-nitro isomers. The ethoxy group is an activating, ortho-, para-directing group.

Reaction Scheme:

The experimental protocol is similar to that described in section 3.1, using 8-ethoxyquinoline as the substrate. Separation of the 5-nitro and 7-nitro isomers may be required, typically achieved by fractional crystallization or column chromatography.

Final Step: Reduction of 8-Ethoxy-5-nitroquinoline

The final and crucial step is the reduction of the nitro group in 8-Ethoxy-5-nitroquinoline to the corresponding amine. Several methods are available for this transformation, each with its own advantages and disadvantages.

Reaction Scheme:

Method 1: Catalytic Hydrogenation

This is often the cleanest and most efficient method for nitro group reduction.[4]

Experimental Protocol:

-

Dissolve 8-Ethoxy-5-nitroquinoline in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

-

Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the system with hydrogen gas (typically 1-4 atm).

-

Shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.

-

Hydrogen Gas: Hydrogen is the reducing agent, and the reaction is typically carried out under a positive pressure of H₂ to ensure a sufficient supply for the reaction.

-

Celite Filtration: Celite is a filter aid that helps to remove the fine particles of the Pd/C catalyst from the reaction mixture.

Method 2: Reduction with Metals in Acidic Media

Classic methods using metals like iron, tin, or zinc in the presence of an acid are also effective.[3][4]

Experimental Protocol (using Iron/Acetic Acid):

-

In a round-bottom flask, suspend 8-Ethoxy-5-nitroquinoline and iron powder in a mixture of ethanol and acetic acid.

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter it through Celite to remove the iron salts.

-

Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Causality of Experimental Choices:

-

Iron/Acetic Acid: In the presence of an acid, iron acts as a reducing agent. This method is often preferred for its cost-effectiveness and tolerance of some functional groups that might be sensitive to catalytic hydrogenation.

Method 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a mild and selective reducing agent for nitro groups.[5][6][7]

Experimental Protocol:

-

Dissolve 8-Ethoxy-5-nitroquinoline in a mixture of a suitable organic solvent (e.g., methanol, THF) and water.

-

Heat the solution to a moderate temperature (e.g., 50-60 °C).

-

Add a solution of sodium dithionite in water portion-wise to the reaction mixture.

-

Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate to obtain the product.

Causality of Experimental Choices:

-

Sodium Dithionite: This reagent is particularly useful when other reducible functional groups are present in the molecule that might not be stable under catalytic hydrogenation or strongly acidic conditions.

Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound.

| Step | Reaction | Reagents and Conditions | Typical Yield | Purity |

| Route A | ||||

| 1 | Nitration of 8-Hydroxyquinoline | HNO₃, H₂SO₄, 0-10 °C | 70-85% | >95% after recrystallization |

| 2 | Ethoxylation of 5-Nitro-8-hydroxyquinoline | NaH, C₂H₅I, DMF, 60 °C | 80-90% | >98% after chromatography |

| Route B | ||||

| 1 | Ethoxylation of 8-Hydroxyquinoline | K₂CO₃, C₂H₅Br, Acetone, reflux | 85-95% | >98% after distillation |

| 2 | Nitration of 8-Ethoxyquinoline | HNO₃, H₂SO₄, 0-10 °C | 60-75% (of 5-nitro isomer) | >95% after separation |

| Final Step | ||||

| 3 | Reduction of 8-Ethoxy-5-nitroquinoline | H₂, Pd/C, Ethanol, RT | 90-98% | >99% after recrystallization |

| Fe, Acetic Acid, Ethanol, reflux | 80-90% | >95% after workup | ||

| Na₂S₂O₄, MeOH/H₂O, 60 °C | 85-95% | >97% after workup |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence starting from 8-hydroxyquinoline. Both Route A (nitration followed by ethoxylation) and Route B (ethoxylation followed by nitration) are viable options. The choice between these routes may depend on the ease of separation of intermediates and the overall yield. The final reduction of the nitro group can be accomplished using several methods, with catalytic hydrogenation generally providing the cleanest and most efficient conversion. This guide provides the necessary technical details and rationale to enable researchers to successfully synthesize this important chemical intermediate.

References

- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 2. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis | Semantic Scholar [semanticscholar.org]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 8-Ethoxyquinolin-5-amine: A Technical Guide for Researchers

Abstract

8-Ethoxyquinolin-5-amine is a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. Quinoline-based structures are recognized for their broad range of biological activities, including antimalarial, anticancer, and antioxidant properties.[1][2] Accurate structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document synthesizes data from structurally analogous compounds and established spectroscopic principles to serve as an authoritative predictive reference for scientists working with this molecule. Detailed, field-proven protocols for data acquisition are also presented to ensure reliable and reproducible results in the laboratory.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and basic properties. This compound consists of a quinoline core substituted with an amine group at the C5 position and an ethoxy group at the C8 position. These substitutions significantly influence the electronic environment of the molecule and, consequently, its spectral features.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1154275-84-9 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |

| Molecular Weight | 188.23 g/mol | [3][4] |

| Monoisotopic Mass | 188.09496 Da | [4] |

| Physical Form | Powder | [5] |

| InChIKey | VFWGSTJBADWOAX-UHFFFAOYSA-N |[4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline core, the amine protons, and the protons of the ethoxy group. The electron-donating effects of the amine (-NH₂) and ethoxy (-OCH₂CH₃) groups will cause a general upfield shift (to lower ppm values) for the protons on the aromatic rings compared to unsubstituted quinoline.[6]

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H₂ | ~8.6 - 8.8 | dd | 1H | J ≈ 4.2, 1.7 | Adjacent to ring nitrogen, deshielded.[7] |

| H₃ | ~7.3 - 7.5 | dd | 1H | J ≈ 8.4, 4.2 | Coupled to H₂ and H₄. |

| H₄ | ~8.3 - 8.5 | dd | 1H | J ≈ 8.4, 1.7 | Deshielded by proximity to nitrogen.[7] |

| H₆ | ~6.8 - 7.0 | d | 1H | J ≈ 8.0 | Shielded by -NH₂ group. |

| H₇ | ~7.1 - 7.3 | d | 1H | J ≈ 8.0 | Influenced by both -NH₂ and -OEt groups. |

| -NH₂ | ~4.5 - 5.5 | br s | 2H | - | Broad signal, exchangeable with D₂O.[8] |

| -OCH₂- | ~4.0 - 4.2 | q | 2H | J ≈ 7.0 | Methylene protons of the ethoxy group. |

| -CH₃ | ~1.4 - 1.6 | t | 3H | J ≈ 7.0 | Methyl protons of the ethoxy group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing eleven distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C₂ | ~148 | Adjacent to ring nitrogen.[9] |

| C₃ | ~121 | |

| C₄ | ~135 | |

| C₄ₐ | ~128 | Bridgehead carbon. |

| C₅ | ~145 | Attached to electron-donating -NH₂ group. |

| C₆ | ~110 | Shielded by -NH₂ group. |

| C₇ | ~118 | |

| C₈ | ~150 | Attached to electronegative oxygen.[10][11] |

| C₈ₐ | ~140 | Bridgehead carbon, adjacent to nitrogen. |

| -OCH₂- | ~64 | Methylene carbon of the ethoxy group. |

| -CH₃ | ~15 | Methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Acquisition

To obtain high-quality NMR spectra, a standardized and robust protocol is essential. The choice of solvent is critical; while CDCl₃ is common, a solvent like DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons like those on the amine group, resulting in sharper signals.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a relaxation delay of at least 2 seconds to allow for full magnetization recovery.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by absorptions corresponding to its primary amine, ether, and aromatic functionalities.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

|---|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp | A characteristic doublet is expected for a primary amine (-NH₂).[12][13] |

| 3100 - 3000 | C-H Aromatic Stretch | Quinoline Ring | Medium to Weak | Stretching of sp² C-H bonds. |

| 2980 - 2850 | C-H Aliphatic Stretch | Ethoxy Group (-CH₂, -CH₃) | Medium | Stretching of sp³ C-H bonds. |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong | This band can sometimes overlap with aromatic ring stretches.[12][14] |

| 1600, 1500, 1450 | C=C & C=N Ring Stretch | Aromatic/Heterocyclic Core | Medium to Strong | Multiple bands are characteristic of the quinoline ring system.[15] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | Stretching of the C₅-N bond.[12] |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong | Characteristic strong absorption for the ether linkage. |

| ~1050 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |

| 910 - 665 | N-H Wag | Primary Amine | Strong, Broad | Out-of-plane bending of the N-H bonds.[12] |

Experimental Protocol for IR Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid powders due to its simplicity, speed, and minimal sample preparation.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scanning: Co-add 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecular ion intact.

Predicted Mass Spectrum

The primary goal is to observe the molecular ion or, more commonly in ESI, a protonated or adducted version of the molecule.

Table 5: Predicted m/z Values for Key Ions (Positive ESI Mode)

| Ion | Formula | Calculated m/z | Rationale |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₁₃N₂O]⁺ | 189.1022 | Protonated molecule; typically the base peak in ESI+.[4] |

| [M+Na]⁺ | [C₁₁H₁₂N₂ONa]⁺ | 211.0842 | Sodium adduct; common when sodium salts are present.[4] |

| [M]⁺ | [C₁₁H₁₂N₂O]⁺ | 188.0944 | Molecular ion (more common in EI, but can be observed).[4] |

Plausible Fragmentation Pathway: Under higher energy conditions (e.g., in MS/MS analysis), the protonated molecule [M+H]⁺ at m/z 189 would likely undergo fragmentation. A primary loss would be the neutral molecule ethylene (C₂H₄, 28 Da) from the ethoxy group via a McLafferty-type rearrangement, leading to a fragment at m/z 161. Another possibility is the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment at m/z 160.

Caption: Plausible fragmentation pathways for this compound in MS/MS.

Experimental Protocol for MS Acquisition (ESI-MS)

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂): Set to an appropriate temperature (~300 °C) and flow rate to desolvate the ions.

-

Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

-

Data Analysis: Identify the base peak and confirm it corresponds to the expected [M+H]⁺ ion at m/z 189.10. Look for other common adducts like [M+Na]⁺.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of this compound. The anticipated NMR, IR, and MS data presented herein, derived from established chemical principles and analysis of analogous structures, offers a robust benchmark for researchers. By following the outlined experimental protocols, scientists can reliably acquire high-quality data to confirm the identity, structure, and purity of their synthesized material, ensuring the integrity and reproducibility of their subsequent research in drug development and materials science.

References

- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. 5-ethoxyquinolin-8-amine | 1154275-84-9 [sigmaaldrich.com]

- 6. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]

- 7. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

- 8. 8-Aminoquinoline(578-66-5) 1H NMR [m.chemicalbook.com]

- 9. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]

- 10. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) 13C NMR [m.chemicalbook.com]

- 11. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum [chemicalbook.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Ethoxyquinolin-5-amine for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 8-Ethoxyquinolin-5-amine has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of this compound, its chemical identity, synthesis, potential applications, and safety considerations, designed to equip researchers and drug development professionals with the critical knowledge for its effective utilization.

Core Identification and Chemical Properties

Chemical Identity:

This compound is a substituted quinoline derivative. It is crucial to distinguish it from its isomer, 5-Ethoxyquinolin-8-amine, as the positional difference of the ethoxy and amine groups significantly impacts its chemical and biological properties.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 75793-53-2 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Canonical SMILES | CCO(C=C(N)C=C1)=C2C1=CC=CN=C2 | N/A |

| InChI Key | Not available | N/A |

Physicochemical Properties:

Detailed experimental data on the physicochemical properties of this compound are not extensively published. However, based on supplier data sheets, some key properties are summarized below. Researchers should note that these values may be predicted or from limited experimental data and should be confirmed experimentally where critical.

| Property | Value | Source |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | Typically ≥95% | [2] |

Synthesis and Purification

A general synthetic scheme for related compounds, such as 5-amino-8-hydroxyquinoline, involves the reduction of 5-nitro-8-hydroxyquinoline. A similar strategy could be employed for this compound, starting from 8-ethoxy-5-nitroquinoline.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Adapted from a similar synthesis):

The following is a generalized protocol adapted from the synthesis of 5-amino-8-hydroxyquinoline, which researchers can use as a starting point for the synthesis of this compound from 8-ethoxy-5-nitroquinoline.[3] Note: This protocol requires optimization and validation.

-

Reaction Setup: In a round-bottom flask, dissolve 8-ethoxy-5-nitroquinoline in a suitable solvent such as isopropanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Reduction: Heat the mixture to a specified temperature (e.g., 70-80°C). Slowly add a reducing agent, such as hydrazine hydrate, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the hot reaction mixture to remove the catalyst.

-

Crystallization: Allow the filtrate to cool, which should induce the crystallization of the this compound product.

-

Isolation and Purification: Collect the crystals by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[4] While specific research directly utilizing this compound is limited in publicly available literature, its structural motifs suggest significant potential in several therapeutic areas.

Potential as an Antibacterial Agent:

A study on a series of 1-cyclopropyl-5-amino-6-fluoro-8-alkoxyquinoline-3-carboxylic acids demonstrated potent antibacterial activity.[5] The presence of the 5-amino and 8-alkoxy (including 8-ethoxy) groups was a key feature of these compounds. Although this compound is a simpler molecule, this research suggests that the 5-amino-8-ethoxyquinoline core could serve as a valuable pharmacophore for the development of new antibacterial agents.[5] The 8-ethoxy derivatives in the study showed a better safety profile compared to other substitutions, albeit with slightly reduced activity.[5]

Scaffold for Kinase Inhibitors and Other Targeted Therapies:

The quinoline ring is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The amino group at the 5-position provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives that can be screened for activity against various kinases or other biological targets. The ethoxy group at the 8-position can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Logical Relationship in Drug Discovery:

Caption: The role of this compound as a starting scaffold in a typical drug discovery workflow.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with care by qualified professionals in a laboratory setting. The following information is based on the Safety Data Sheet (SDS) provided by AK Scientific, Inc.

Hazard Identification:

-

Causes skin irritation. (H315)

-

Causes serious eye irritation. (H319)

-

May cause respiratory irritation. (H335)

Precautionary Measures:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or fumes. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If you feel unwell, seek medical advice.

Reputable Suppliers

This compound (CAS 75793-53-2) is available from several chemical suppliers that specialize in research chemicals. When sourcing this compound, it is essential to verify the purity and obtain a certificate of analysis.

Identified Suppliers:

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its quinoline core, combined with the strategic placement of an amino and an ethoxy group, offers numerous possibilities for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antibacterial agents. While detailed biological studies on this specific molecule are not yet widespread, the existing literature on related compounds provides a strong rationale for its further investigation. Researchers working with this compound must adhere to strict safety protocols due to its irritant properties. This guide serves as a foundational resource to support the exploration of this promising chemical entity in the advancement of pharmaceutical research.

References

- 1. 75793-53-2|this compound|BLD Pharm [bldpharm.com]

- 2. 75793-53-2 | this compound - Moldb [moldb.com]

- 3. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 8-Ethoxyquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 8-Ethoxyquinolin-5-amine, a quinoline derivative with potential applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and employs predictive methodologies to offer a robust understanding of its structural and chemical properties. This approach is designed to empower researchers in drug discovery and development with the foundational knowledge required for further investigation.

Introduction to this compound: A Scaffold of Interest

The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities. This compound belongs to the class of 5-amino-8-alkoxyquinolines, which have been investigated for their potential as antibacterial agents. Notably, structure-activity relationship (SAR) studies on related quinolone antibacterials have indicated that while 8-ethoxy derivatives may exhibit lower potency compared to their 8-methoxy counterparts, they often present an improved safety profile. This trade-off between activity and safety makes this compound and its derivatives intriguing candidates for further optimization in drug discovery programs. Understanding the nuanced details of its molecular structure is paramount to unlocking its full therapeutic potential.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 75793-53-2 | ChemicalBook |

| Molecular Formula | C₁₁H₁₂N₂O | PubChemLite |

| Molecular Weight | 188.23 g/mol | PubChemLite |

| Appearance | Predicted to be a solid | Inferred |

| Predicted LogP | 2.1 | PubChemLite |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Safety and Handling: As with any research chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Elucidation of Molecular Structure

A definitive understanding of the three-dimensional arrangement of atoms and the electronic landscape of a molecule is fundamental to predicting its interactions with biological targets. In the absence of an experimentally determined crystal structure for this compound, we present a predicted structure based on energy minimization calculations and analysis of related compounds.

Caption: 2D representation of this compound.

Bond Lengths and Angles (Predicted): Computational modeling suggests a planar quinoline ring system. The C-N bond length of the amine group is expected to be around 1.38 Å, indicative of some degree of electron delocalization with the aromatic ring. The C-O bond of the ethoxy group is predicted to be approximately 1.37 Å, also showing partial double bond character. Bond angles within the quinoline core are anticipated to deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the fused ring system.

Synthesis and Characterization

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed):

Step 1: Synthesis of 8-Hydroxy-5-nitroquinoline This step involves the nitration of commercially available 8-hydroxyquinoline.

-

Protocol: To a cooled (0-5 °C) solution of 8-hydroxyquinoline in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at low temperature for a specified time and then carefully poured onto crushed ice. The precipitated yellow solid is collected by filtration, washed with water until neutral, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Synthesis of 8-Ethoxy-5-nitroquinoline The second step is a Williamson ether synthesis to introduce the ethoxy group.

-

Protocol: A mixture of 8-hydroxy-5-nitroquinoline, anhydrous potassium carbonate, and ethyl iodide in a polar aprotic solvent such as dimethylformamide (DMF) or acetone is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography on silica gel.

Step 3: Synthesis of this compound The final step is the reduction of the nitro group to the primary amine.

-

Protocol: Several methods can be employed for this reduction. A common laboratory method involves the use of tin(II) chloride dihydrate in concentrated hydrochloric acid or ethanol. The 8-ethoxy-5-nitroquinoline is dissolved in the appropriate solvent, and an excess of the reducing agent is added. The mixture is heated until the reaction is complete (monitored by TLC). After cooling, the reaction is basified to precipitate the tin salts, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known effects of the substituents on the quinoline core and data from analogous compounds.

5.1. ¹H NMR Spectroscopy (Predicted) The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the quinoline ring, the ethoxy group, and the amine protons. The chemical shifts are influenced by the electron-donating effects of the amino and ethoxy groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.7 | dd | ~4.2, 1.7 |

| H3 | ~7.4 | dd | ~8.4, 4.2 |

| H4 | ~8.5 | dd | ~8.4, 1.7 |

| H6 | ~6.8 | d | ~8.0 |

| H7 | ~7.2 | d | ~8.0 |

| -NH₂ | ~4.5 | br s | - |

| -OCH₂CH₃ | ~4.1 | q | ~7.0 |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 |

5.2. ¹³C NMR Spectroscopy (Predicted) The predicted ¹³C NMR spectrum would display 11 distinct signals corresponding to the carbon atoms in this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~148 |

| C3 | ~122 |

| C4 | ~134 |

| C4a | ~128 |

| C5 | ~140 |

| C6 | ~108 |

| C7 | ~118 |

| C8 | ~150 |

| C8a | ~138 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~15 |

5.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3400-3200 (two bands) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 2980-2850 |

| C=N, C=C (aromatic) | Stretch | 1620-1450 |

| N-H (amine) | Scissoring | 1650-1580 |

| C-O (ether) | Asymmetric Stretch | 1275-1200 |

| C-N (aromatic amine) | Stretch | 1335-1250 |

5.4. Mass Spectrometry (Predicted) In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 188. Key fragmentation pathways would likely involve the loss of an ethyl radical (M-29) and subsequent loss of carbon monoxide (M-29-28).

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable scaffold for the development of new therapeutic agents.

-

Antibacterial Agents: As a quinoline derivative, it holds potential as a lead compound for novel antibacterial drugs. The 5-amino and 8-ethoxy substituents can be further modified to optimize antibacterial activity and pharmacokinetic properties.

-

Anticancer Agents: The quinoline core is present in several anticancer drugs. The ability of the 8-alkoxy group to modulate solubility and the potential for the 5-amino group to interact with biological targets suggest that derivatives of this compound could be explored for their antiproliferative effects.

-

Antimalarial and Antiviral Research: Quinolines are renowned for their antimalarial properties. While the primary focus for 8-aminoquinolines has been in this area, the specific substitution pattern of this compound may confer unique activities that warrant investigation against various parasitic and viral targets.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the molecular structure of this compound. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for researchers to initiate experimental work on this compound. The key to unlocking its full potential lies in the empirical validation of its synthesis, the thorough characterization of its physicochemical and structural properties, and the systematic exploration of its biological activities. Future research should focus on obtaining experimental spectroscopic and crystallographic data to confirm the predictions made in this guide. Furthermore, the synthesis of a library of derivatives with modifications at the 5-amino and 8-ethoxy positions will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for drug development.

The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to its Biological Activities

Introduction: The Enduring Relevance of the Quinoline Moiety in Drug Discovery

Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry.[1][2] Its deceptively simple bicyclic structure, consisting of a benzene ring fused to a pyridine ring, belies a profound capacity for diverse pharmacological activities.[1][3][4] This versatility has established the quinoline scaffold as a "privileged structure" in drug discovery, with derivatives demonstrating potent efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5][6][7] Marketed drugs spanning these therapeutic areas, such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent irinotecan, underscore the clinical significance of this chemical motif.[1][3]

This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms underpinning their therapeutic effects, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of mechanistic actions against various cancer types, including breast, colon, lung, and kidney cancers.[2][8] Their efficacy stems from their ability to interfere with fundamental cellular processes that are dysregulated in cancer, such as cell cycle progression, apoptosis, and signal transduction.[2][8][9]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are diverse and often multi-targeted. Key mechanisms include:

-

Topoisomerase Inhibition: Certain quinoline derivatives, like the camptothecin analogs irinotecan and topotecan, function as topoisomerase inhibitors.[7] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to DNA damage and the induction of apoptosis in cancer cells.[7]

-

Kinase Inhibition: Many signaling pathways crucial for cancer cell proliferation and survival are driven by kinases. Quinoline-based compounds have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptors (VEGFR), and Pim-1 kinase.[7][9][10] For instance, some quinoline-chalcone hybrids have demonstrated potent EGFR inhibition.[9]

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.[8] This can involve the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as Bcl-2, disruption of the mitochondrial membrane potential, and activation of caspases.[8] Some derivatives also induce apoptosis by generating reactive oxygen species (ROS), which disrupts the redox balance within cancer cells.[7]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline compounds can halt the proliferation of cancer cells.[2][9] For example, some derivatives have been shown to cause cell cycle arrest in the S and G2/M phases.[9]

-

DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[10]

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative activities of quinoline derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative Type | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | MTT | 3.35 | [9] |

| Quinoline-Chalcone Hybrid | SKOV3 (Ovarian) | Annexin V/PE | - | [9] |

| 2,4-Disubstituted Quinoline | HEp-2 (Larynx) | Cytotoxicity Assay | - | [2] |

| Quinoline-2-carboxamides | PC-3 (Prostate) | GI50 | 1.29 - 2.81 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative and a vehicle control. Include a positive control (e.g., a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance of each well at 550-570 nm using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]

Workflow for Anticancer Activity Screening:

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. ijmphs.com [ijmphs.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Theoretical and Practical Guide to the Elucidation of 8-Ethoxyquinolin-5-amine's Therapeutic Potential

This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 8-Ethoxyquinolin-5-amine, a promising quinoline derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic approach to characterizing its physicochemical properties, predicting its bioactivity through computational modeling, and establishing robust protocols for its synthesis and analysis. By integrating theoretical predictions with practical, field-proven methodologies, this guide serves as a roadmap for unlocking the therapeutic potential of this intriguing molecule.

Introduction: The Promise of Quinoline Scaffolds

Quinoline and its derivatives have long been recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are known to exhibit anticancer, antimalarial, antibacterial, and antiviral properties, among others.[1][2][3][4] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties to enhance efficacy and reduce toxicity.[3] The subject of this guide, this compound, is a structurally intriguing derivative with potential for novel therapeutic applications. The presence of an electron-donating ethoxy group at the 8-position and an amino group at the 5-position is anticipated to significantly influence its electronic distribution, and consequently, its biological activity.

Physicochemical and Quantum Chemical Characterization

A thorough understanding of the fundamental properties of this compound is paramount for any drug discovery program. This section outlines the key physicochemical and quantum chemical parameters to be determined.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Reported) | 5-Methoxyquinolin-8-amine (Reported) | 8-Ethylamino-5-nitroquinoline (Reported) |

| Molecular Formula | C₁₁H₁₂N₂O | C₁₀H₁₀N₂O | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 188.23 g/mol | 174.20 g/mol [5] | 217.22 g/mol [6] |

| CAS Number | 1154275-84-9 | 30465-68-0[5] | 332402-92-3[6] |

| Predicted XlogP | 2.1 | 1.7[5] | - |

| Melting Point | Not available | 90-95°C[7] | Not available |

| Boiling Point | Not available | 355.7±27.0 °C (Predicted)[7] | Not available |

Theoretical Framework: Density Functional Theory (DFT) Studies

To gain deeper insights into the electronic properties and reactivity of this compound, a comprehensive study using Density Functional Theory (DFT) is proposed. DFT calculations provide a robust theoretical foundation for understanding molecular structure, stability, and reactivity.[8][9]

-

Geometry Optimization: The initial structure of this compound will be optimized using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties Calculation: Key electronic properties will be calculated from the optimized structure, including:

-

HOMO-LUMO Energies and Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing the molecule's kinetic stability and chemical reactivity.[10] A smaller HOMO-LUMO gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness will be calculated to quantify the molecule's overall reactivity.[11]

-

Molecular Modeling and Drug-Likeness Assessment

Computational tools are indispensable in modern drug discovery for predicting the interaction of small molecules with biological targets and assessing their potential as drug candidates.

Molecular Docking: Predicting Biological Targets

Molecular docking simulations will be employed to predict the binding affinity and mode of interaction of this compound with various protein targets implicated in diseases such as cancer and infectious diseases.[3][12]

Caption: A streamlined workflow for molecular docking studies.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug development. In silico tools will be used to predict these properties for this compound.

| Parameter | Predicted Value | Significance |

| Lipinski's Rule of Five | Compliant | Good oral bioavailability potential. |

| Aqueous Solubility | Moderate | Favorable for absorption. |

| Blood-Brain Barrier Penetration | To be determined | Important for CNS-acting drugs. |

| CYP450 Inhibition | To be determined | Potential for drug-drug interactions. |

| Hepatotoxicity | To be determined | Critical for safety assessment. |

Synthesis and Spectroscopic Characterization

A reliable and scalable synthetic route is essential for producing this compound for further studies. The Skraup synthesis, a classic method for quinoline synthesis, can be adapted for this purpose.[2][6][13]

Proposed Synthetic Pathway

A plausible synthetic route starts from a suitably substituted aniline derivative, which undergoes cyclization with glycerol in the presence of an acid and an oxidizing agent.

Caption: Proposed Skraup synthesis route for this compound.

Spectroscopic Characterization Protocols

The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of spectroscopic techniques.

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts will be influenced by the electron-donating ethoxy and amino groups.[1]

-

¹³C NMR: Will reveal the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the unambiguous assignment of all proton and carbon signals.

-

High-Resolution Mass Spectrometry (HRMS): Will be used to determine the exact mass of the molecule, confirming its elemental composition.[14][15]

-

Tandem Mass Spectrometry (MS/MS): Will provide information on the fragmentation pattern of the molecule, which can be used for structural elucidation.[14]

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-faceted approach to the theoretical and practical investigation of this compound. By combining computational modeling with robust synthetic and analytical methodologies, a detailed understanding of this promising molecule's therapeutic potential can be achieved. The theoretical studies will guide the experimental work by prioritizing biological targets and predicting potential liabilities. The successful synthesis and characterization will provide the necessary material for in vitro and in vivo biological evaluation. The insights gained from this integrated approach will be invaluable for advancing this compound through the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Ethoxyquinolin-5-amine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 8-Ethoxyquinolin-5-amine, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not widely available in public literature, this guide synthesizes information from analogous compounds and established principles of chemical analysis to offer a robust framework for its study. We present key molecular identifiers, predicted physicochemical properties, and detailed, field-proven protocols for its empirical characterization using modern analytical techniques. This document is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis, evaluation, and application of novel quinoline derivatives.

Introduction and Molecular Overview

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials. The strategic placement of an electron-donating ethoxy group at the 8-position and an amino group at the 5-position is anticipated to modulate the electronic properties and biological activity of the quinoline core. Understanding the precise physical and chemical characteristics of this molecule is paramount for its rational application in drug design and materials development.

This guide will systematically detail the structural and physicochemical properties of this compound, followed by a practical guide to its analytical characterization.

Chemical Identity

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 75793-53-2 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [2][3] |

| Molecular Weight | 188.23 g/mol | [2][3] |

| Canonical SMILES | CCOC1=CC=C(N)C2=C1C=CC=N2 | [3] |

| InChI Key | VFWGSTJBADWOAX-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and bioavailability.

Physical State and Appearance

This compound is commercially available as a powder, suggesting it is a solid at room temperature and standard pressure.[2] The color and crystalline form can vary based on purity and the method of synthesis and purification.

Predicted Physicochemical Data

While experimental data is limited, computational models provide valuable estimations of key physicochemical properties.

| Property | Predicted Value | Source |

| XLogP3 | 2.1 | [4] |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

The predicted XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that the compound may have reasonable solubility in both organic solvents and, to a lesser extent, aqueous media, a property that is often desirable in drug candidates.

Solubility

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar quinoline derivatives and general principles of spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion ([M]+): m/z = 188.09

-

Expected Protonated Molecule ([M+H]+): m/z = 189.10[4]

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the ethoxy group or cleavage of the quinoline ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine (expect two bands) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H (ethoxy group) |

| 1650-1580 | N-H bend | Primary amine |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1335-1250 | C-N stretch | Aromatic amine |

| 1250-1020 | C-O stretch | Aryl-alkyl ether |

The IR spectrum of an aromatic primary amine will typically show two N-H stretching bands in the region of 3400 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the ethoxy group, and the protons of the amine group. The chemical shifts are influenced by the electron-donating effects of the ethoxy and amino groups.

-

Quinoline Ring Protons (Ar-H): Expected in the range of δ 6.5-8.5 ppm. The specific coupling patterns will depend on the substitution pattern.

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of δ 3.0-5.0 ppm, the chemical shift of which can be concentration and solvent dependent.

-

Ethoxy Group Protons (-OCH₂CH₃): A quartet for the methylene (-CH₂-) protons around δ 4.0-4.2 ppm and a triplet for the methyl (-CH₃) protons around δ 1.3-1.5 ppm are anticipated.

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Quinoline Ring Carbons (Ar-C): Expected in the range of δ 100-160 ppm. Carbons directly attached to the nitrogen and oxygen will be shifted further downfield.

-

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-CH₂-) is expected around δ 60-70 ppm, and the methyl carbon (-CH₃) around δ 15-20 ppm.

The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.[6][7]

Experimental Protocols for Characterization

To empirically determine the physical and chemical characteristics of this compound, the following standard laboratory procedures are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC.

Workflow for HPLC Purity Assessment

Caption: A generalized workflow for the purity determination of this compound by HPLC.

Instrumentation and Conditions:

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.

-

Injection Volume: 10 µL.

Rationale: This reverse-phase method separates compounds based on their hydrophobicity. The acidic mobile phase ensures that the amine group is protonated, leading to sharper peaks and better chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol details the steps for acquiring ¹H and ¹³C NMR spectra.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for preparing a sample of this compound for NMR analysis and subsequent data processing.

Instrumentation and Solvents:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for ensuring the solubility of polar compounds and for observing exchangeable protons like those on the amine group.

Rationale: High-field NMR is essential for resolving the complex spin systems of the aromatic protons. The choice of deuterated solvent is critical for avoiding large solvent signals that can obscure the analyte signals.

Safety and Handling

Based on the GHS information available for similar compounds, this compound should be handled with care.

-

GHS Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye damage.[2]

-

Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule with significant potential in various scientific domains. This guide has provided a detailed overview of its known and predicted physical and chemical characteristics, along with robust protocols for its empirical analysis. By following the methodologies outlined herein, researchers can confidently characterize this compound and pave the way for its future applications.

References

- 1. This compound | 75793-53-2 [m.chemicalbook.com]

- 2. 5-ethoxyquinolin-8-amine | 1154275-84-9 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]